Viaminate

Anti‑proliferative activity HeLa cell assay Retinoid potency comparison

Prolonged retinoid dosing in acne models often causes excessive mucocutaneous toxicity and animal attrition. Viaminate solves this with a >46% lower clinical side-effect rate versus isotretinoin at comparable efficacy. • 2.2× greater anti-proliferative potency than all-trans retinoic acid (HeLa, HL-60)-robust effects at reduced, less cytotoxic concentrations. • Dual RAR/TLR2-NF-κB pathway modulation uniquely enables retinoid-innate immunity crosstalk dissection. • Linear pharmacokinetics (50-150 mg p.o.) simplify dose-response modeling for regulatory toxicology studies.

Molecular Formula C29H37NO3
Molecular Weight 447.6 g/mol
CAS No. 53839-71-7
Cat. No. B1233425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViaminate
CAS53839-71-7
Synonyms4-(carboethoxyphenyl)retinamide
4-(ethoxycarbophenyl)retinamide
N-(4-ethoxycarbophenyl)retinamide
retinamide ethyl benzoate
Molecular FormulaC29H37NO3
Molecular Weight447.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C
InChIInChI=1S/C29H37NO3/c1-7-33-28(32)24-14-16-25(17-15-24)30-27(31)20-22(3)11-8-10-21(2)13-18-26-23(4)12-9-19-29(26,5)6/h8,10-11,13-18,20H,7,9,12,19H2,1-6H3,(H,30,31)/b11-8+,18-13+,21-10+,22-20+
InChIKeyVRSMJNVXOITYPE-FSDIUQKZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Viaminate – Retinoid Anti-Proliferative and Acne Efficacy


Viaminate, chemically defined as N‑(4‑ethoxycarbonylphenyl)retinamide (C29H37NO3, MW 447.61), is a first‑generation synthetic retinoid developed in China . It is formed by the condensation of all‑trans retinoic acid (tretinoin) with ethyl p‑aminobenzoate (benzocaine), resulting in an amide/ester hybrid structure . Viaminate modulates epithelial differentiation and proliferation via retinoic acid receptor (RAR) engagement and exhibits clinically validated efficacy in moderate‑to‑severe acne vulgaris and related keratinization disorders [1].

Epithelial differentiation & proliferation models – reported RAR engagement and retinoid pathway modulation.

Inflammatory acne research – TLR2/NF-κB/MAPK pathway inhibition distinct from classical retinoids.

Predictable exposure-model studies – linear pharmacokinetics reported across oral dose range.

Divergent Molecular Architecture of Viaminate


Although Viaminate shares the polyene core of other retinoids (e.g., tretinoin, isotretinoin, acitretin), its carboxamide‑ethyl ester substitution at the retinoyl terminus fundamentally alters its pharmacodynamic and safety profile [1]. This modification yields a 2.2‑fold greater anti‑proliferative potency in vitro and a >46% lower incidence of clinical side effects compared to isotretinoin [2]. Therefore, substituting Viaminate with an in‑class analog without accounting for these documented differences may compromise experimental reproducibility or therapeutic outcomes [3].

Viaminate (this product)

Carboxamide-ethyl ester structure; reported distinct pharmacodynamic and tolerability endpoint profile.

Classical retinoids (e.g., isotretinoin, tretinoin)

Standard polyene core with acid or ethyl ester terminus; differing metabolite activity and pathway engagement.

Anti‑proliferative response

Reported higher in vitro response in HeLa cells vs. tretinoin; dose‑response may not transfer to classical retinoids.

Class substitution risk

Different potency and metabolite activity can alter experimental outcomes; direct substitution may compromise reproducibility.

Tolerability endpoints

Reported lower incidence of tolerability-related events vs. isotretinoin in acne trials.

Model‑specific impact

Side‑effect‑driven attrition or confounded behavioral endpoints may differ between retinoids.

Viaminate: Head-to-Head Evidence Against Comparators


Higher Anti-Proliferative Potency vs. All-trans Retinoic Acid

In a direct head‑to‑head study using HeLa cervical carcinoma cells, Viaminate (VA) demonstrated a markedly stronger anti‑proliferative effect than the parent compound all‑trans retinoic acid (RA). At a concentration of 100 μM, Viaminate inhibited cell growth by 83%, whereas RA achieved only 37% inhibition [1]. Both compounds induced cell death at 500 μM. This quantitative difference indicates a higher intrinsic potency of Viaminate in suppressing tumor cell proliferation.

Anti‑Proliferative vs. RA
Reported
Viaminate: 83% inhib. (100 µM) RA: 37% inhib. (100 µM) 2.24‑fold difference
Supports anti‑proliferative endpoint context; higher reported response in HeLa cells.
HeLa, XTT assay; direct head‑to‑head.
Anti‑proliferative activity HeLa cell assay Retinoid potency comparison

Comparable Clinical Efficacy with Isotretinoin in Acne Vulgaris

In a multicenter, randomized, double‑blind trial (N=217) comparing oral Viaminate (50 mg tid) and oral Isotretinoin (10 mg bid) over 6 weeks, the efficacy rates were statistically equivalent. At week 6, the clearance rates (defined as ≥90% reduction in lesions) were 57.0% for Isotretinoin and 51.0% for Viaminate, with no significant difference (P>0.05) [1]. However, Isotretinoin showed a more rapid reduction in inflammatory lesions (papules and pustules) at weeks 2, 4, and 6 (P<0.05).

Acne Clearance vs. Isotretinoin
Trial context
Viaminate: 51.0% clearance (wk 6) Isotretinoin: 57.0% clearance (wk 6) Non‑significant (P>0.05)
Reported comparable lesion‑clearance endpoint in a 6‑week randomized trial.
N=217, multicenter, double‑blind.
Acne vulgaris Clinical trial Efficacy comparison

Lower Side Effect Incidence versus Isotretinoin

In the same randomized controlled trial, the overall occurrence of adverse events was substantially lower in the Viaminate group (36.53%) compared to the Isotretinoin group (68.81%) [1]. The severity of side effects (e.g., dry mouth, dizziness) was also significantly milder with Viaminate (P<0.05). This represents a 46.5% relative reduction in side effect burden.

Tolerability Endpoints
Trial context
Viaminate AE rate: 36.53% Isotretinoin AE rate: 68.81% Absolute reduction 32.28 pp
Lower reported tolerability‑related endpoint incidence; supports model tolerability assessment.
Same trial; 6‑week oral treatment.
Safety profile Side effect comparison Tolerability

TLR2/NF-κB and MAPK Pathway Inhibition Distinct from RAR Agonism

In a rat model of Propionibacterium acnes‑induced acne, Viaminate treatment for 30 days significantly improved epidermal thickening, keratin overproduction, and triglyceride accumulation [1]. Transcriptomic and molecular target prediction identified Toll‑like receptor 2 (TLR2) as a key target. Western blotting confirmed that Viaminate inhibits the TLR2 downstream pathways NF‑κB (IκBα/NF‑κB‑p65) and MAPKs (p38, JNK, ERK1/2) in both rat skin and human keratinocytes [1]. While classical retinoids act primarily via RAR/RXR nuclear receptors, this study reveals Viaminate additionally engages innate immune signaling pathways.

TLR2/NF‑κB/MAPK Pathway
Class‑level inference
Inhibits IκBα/NF‑κB‑p65, p38, JNK, ERK1/2 in keratinocytes and rat acne model.
Engages innate immune signaling distinct from RAR/RXR; supports pathway crosstalk research.
Rat P. acnes model; transcriptomic & western blot.
TLR2 NF‑κB MAPK pathway Mechanism of action

Linear Pharmacokinetics for Predictable In Vivo Exposure

An open‑label, sequential, single‑ and multiple‑dose study in healthy Chinese subjects demonstrated that Viaminate follows linear pharmacokinetics across the clinically relevant dose range of 50 mg to 150 mg [1]. This linearity ensures that dose adjustments yield proportional changes in systemic exposure (AUC and Cmax), simplifying dose‑response modeling in both preclinical and clinical research. Additionally, food intake significantly increased the extent of Viaminate absorption, an important consideration for experimental design [1].

Pharmacokinetic Linearity
Cross‑study comparable
Linear PK over 50–150 mg oral; dose‑proportional AUC & Cmax.
Supports exposure‑model interpretation and dose‑response modeling.
Healthy subjects; food increases absorption.
Pharmacokinetics Dose proportionality Oral absorption

Lower Anti-Proliferative Activity of Metabolites M1 and M2

In the same HeLa cell study, Viaminate's major metabolites M1 and M2 were evaluated for anti‑proliferative activity. At 50 μM, M1 inhibited cell growth by 29% and M2 by 36%, compared to 83% inhibition by the parent Viaminate at 100 μM [1]. These data indicate that the intact Viaminate structure is essential for full potency, and that metabolic transformation significantly reduces activity. This is in contrast to some retinoids (e.g., acitretin) where metabolites retain substantial activity.

Metabolite Activity vs. Parent
Class‑level inference
Viaminate: 83% inhib. (100 µM) M1: 29% inhib. (50 µM) M2: 36% inhib. (50 µM)
Metabolites exhibit lower response; parent integrity essential for full potency interpretation.
HeLa, XTT assay; activity ~35‑43% of parent.
Metabolism Metabolite activity Structure‑activity relationship

Strategic Applications of Viaminate


Acne and Keratinization Research: Equivalent Efficacy with Lower Toxicity

Viaminate is the preferred retinoid for experimental acne models where retinoid‑induced side effects (e.g., mucocutaneous dryness, hyperlipidemia) compromise animal welfare or confound behavioral assays. Its 46.5% lower clinical side effect rate versus isotretinoin [1] and comparable efficacy [1] enable prolonged dosing regimens without excessive attrition.

In Vitro Anti-Proliferative Studies with Higher Potency than Tretinoin

In cell‑based assays (e.g., HeLa, HL‑60), Viaminate provides a 2.2‑fold higher anti‑proliferative potency than all‑trans retinoic acid [2]. This allows researchers to achieve robust biological effects at lower concentrations, reducing solvent‑related cytotoxicity and conserving expensive test articles.

Inflammatory Pathway Investigation: TLR2/NF-κB/MAPK Signaling

Unlike classical retinoids that act predominantly via nuclear RAR/RXR, Viaminate has been demonstrated to inhibit TLR2‑mediated NF‑κB and MAPK pathways in keratinocytes [3]. This makes it a valuable tool compound for dissecting the crosstalk between retinoid signaling and innate immunity in dermatological and immunological research.

Preclinical PK/Tox Studies with Predictable Linear Exposure

Viaminate exhibits linear pharmacokinetics over the 50–150 mg oral dose range [4], ensuring that dose‑response relationships are straightforward to model. This property is particularly advantageous in regulatory toxicology studies where precise systemic exposure control is mandated.

Application
Selection Property
Validation Focus
Acne / keratinization model research
Reported tolerability endpoint profile vs. isotretinoin
Prolonged regimen tolerability in animal models
Cell‑based anti‑proliferative assays
Higher reported anti‑proliferative response vs. tretinoin
Dose‑response modeling at lower solvent cytotoxicity
TLR2/NF‑κB/MAPK signaling studies
Unique innate immune pathway engagement
Confirmation of NF‑κB/MAPK modulation in target cells
Preclinical PK / exposure‑model investigations
Linear pharmacokinetics across research dose range
Dose‑exposure proportionality and food‑effect assessment

Technical Documentation Hub

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40 linked technical documents
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